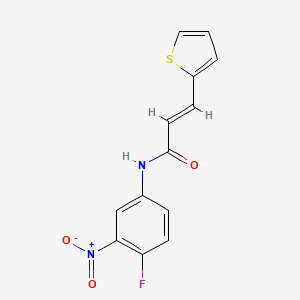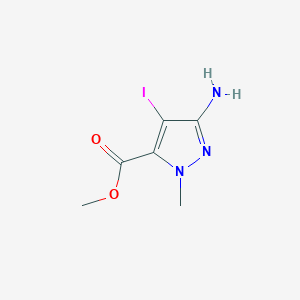
(2E)-N-(4-fluoro-3-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N~1~-(4-FLUORO-3-NITROPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorine atom, a nitro group, and a thiophene ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(4-FLUORO-3-NITROPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Amide Bond: The starting materials, 4-fluoro-3-nitroaniline and 3-(2-thienyl)-2-propenoic acid, are reacted in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of (E)-N~1~-(4-FLUORO-3-NITROPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Automated Purification Systems: Advanced purification systems, such as high-performance liquid chromatography (HPLC), are used to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(E)-N~1~-(4-FLUORO-3-NITROPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Reduction: The major product is (E)-N~1~-(4-AMINO-3-NITROPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE.
Substitution: The major products depend on the nucleophile used, resulting in compounds such as (E)-N~1~-(4-THIOPHENYL-3-NITROPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE.
Scientific Research Applications
(E)-N~1~-(4-FLUORO-3-NITROPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of (E)-N~1~-(4-FLUORO-3-NITROPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(E)-N~1~-(4-CHLORO-3-NITROPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE: Similar structure but with a chlorine atom instead of fluorine.
(E)-N~1~-(4-FLUORO-3-NITROPHENYL)-3-(2-FURYL)-2-PROPENAMIDE: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
(E)-N~1~-(4-FLUORO-3-NITROPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE is unique due to the presence of both a fluorine atom and a thiophene ring, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H9FN2O3S |
|---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
(E)-N-(4-fluoro-3-nitrophenyl)-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C13H9FN2O3S/c14-11-5-3-9(8-12(11)16(18)19)15-13(17)6-4-10-2-1-7-20-10/h1-8H,(H,15,17)/b6-4+ |
InChI Key |
FACQCRZZMWBMOL-GQCTYLIASA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-({4-[(4-bromophenoxy)methyl]phenyl}carbonyl)-1-ethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B10905101.png)
![methyl (2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10905104.png)

![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10905123.png)

![5-(4-bromophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10905132.png)
![2-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10905135.png)
![(5E)-5-(2-chlorobenzylidene)-3-{[(2,3-dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B10905137.png)
![(4Z)-4-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10905139.png)
![[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B10905146.png)
![2-(2H-benzotriazol-2-yl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B10905152.png)
![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10905159.png)
![2-Phenyl-5-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B10905161.png)
![N'~4~,N'~5~-bis[(E)-(2,4-dichlorophenyl)methylidene]-1H-imidazole-4,5-dicarbohydrazide](/img/structure/B10905166.png)
